6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole
Overview
Description
6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole is a heterocyclic compound that contains both benzothiazole and imidazole moieties These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of o-aminothiophenol with carbon disulfide and subsequent methylation.
Introduction of the Imidazole Moiety: The imidazole ring can be introduced through a nucleophilic substitution reaction using 1-methyl-1H-imidazole-2-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like topoisomerase and kinases, which are crucial for cell division and proliferation.
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, leading to cell death.
Signal Transduction Pathways: It can modulate signal transduction pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1,3-benzothiazole: shares similarities with other benzothiazole and imidazole derivatives such as:
Uniqueness
- The unique combination of benzothiazole and imidazole moieties, along with the methoxy and thioether functionalities, gives this compound distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-methoxy-2-(1-methylimidazol-2-yl)sulfanyl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS2/c1-15-6-5-13-11(15)18-12-14-9-4-3-8(16-2)7-10(9)17-12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWZPGNEAHNSOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC3=C(S2)C=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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